2-Hydrazino-1-isobutyl-1H-benzimidazole

11β-Hydroxysteroid Dehydrogenase Metabolic Disease Enzyme Inhibition

2-Hydrazino-1-isobutyl-1H-benzimidazole (CAS 500149-10-0) is a heterocyclic small molecule with the molecular formula C11H16N4 and a molecular weight of 204.27 g/mol. It features a benzimidazole core substituted at the N-1 position with an isobutyl group and at the C-2 position with a hydrazino group.

Molecular Formula C11H16N4
Molecular Weight 204.277
CAS No. 500149-10-0
Cat. No. B2478213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazino-1-isobutyl-1H-benzimidazole
CAS500149-10-0
Molecular FormulaC11H16N4
Molecular Weight204.277
Structural Identifiers
SMILESCC(C)CN1C2=CC=CC=C2N=C1NN
InChIInChI=1S/C11H16N4/c1-8(2)7-15-10-6-4-3-5-9(10)13-11(15)14-12/h3-6,8H,7,12H2,1-2H3,(H,13,14)
InChIKeyXODJYMCYDYSVBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazino-1-isobutyl-1H-benzimidazole (CAS 500149-10-0): Sourcing and Structural Baseline


2-Hydrazino-1-isobutyl-1H-benzimidazole (CAS 500149-10-0) is a heterocyclic small molecule with the molecular formula C11H16N4 and a molecular weight of 204.27 g/mol . It features a benzimidazole core substituted at the N-1 position with an isobutyl group and at the C-2 position with a hydrazino group . This compound is commercially available from multiple suppliers with standard purities typically ranging from 95% to 98% . Its primary utility lies in its role as a versatile building block for organic synthesis, where the hydrazino group serves as a potent nucleophile for condensation and cyclization reactions to generate diverse hydrazone and heterocyclic libraries .

Why 2-Hydrazino-1-isobutyl-1H-benzimidazole Cannot Be Generically Substituted by Unsubstituted or Simple Alkyl Analogs


Generic substitution of 2-Hydrazino-1-isobutyl-1H-benzimidazole with simpler analogs, such as 2-hydrazino-1H-benzimidazole (CAS 15108-18-6) or 2-hydrazino-1-methyl-1H-benzimidazole, fails due to the critical role of the N-1 isobutyl substituent in modulating physicochemical and biological properties. The isobutyl group significantly enhances the lipophilicity of the molecule compared to its unsubstituted counterpart, which is predicted to improve its cell membrane permeability and interaction with hydrophobic binding pockets of biological targets . This structural feature directly influences the compound's synthetic utility as a scaffold for generating diverse hydrazone libraries with potentially distinct Structure-Activity Relationships (SAR) compared to libraries derived from 2-hydrazino-1H-benzimidazole . Therefore, substituting this specific compound with a non-isobutyl analog would fundamentally alter the lipophilicity-driven distribution, target engagement, and the chemical space of any derived compound library, invalidating comparative SAR studies and compromising reproducibility in drug discovery programs .

Quantitative Differentiation Guide for 2-Hydrazino-1-isobutyl-1H-benzimidazole: Comparative Activity and Synthetic Utility Data


Selective 11β-HSD1 Enzyme Inhibition: Potency and Isoform Selectivity Profile

2-Hydrazino-1-isobutyl-1H-benzimidazole demonstrates potent and selective inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). In an assay using HEK293 cells expressing the mouse isoform of the enzyme, the compound exhibited an EC50 of 2 nM for inhibiting cortisol production [1]. Critically, its activity against the human 11β-HSD1 isoform was substantially weaker (EC50 = 158 nM), and it showed no meaningful inhibition of the related 11β-HSD2 isoform (EC50 > 100,000 nM) [1]. This establishes a clear selectivity window (>50,000-fold for mouse 11β-HSD1 over mouse 11β-HSD2) and a significant species difference in potency.

11β-Hydroxysteroid Dehydrogenase Metabolic Disease Enzyme Inhibition Selectivity

Synthetic Utility as a Hydrazone Precursor: Benchmarking against 2-Hydrazino-1H-benzimidazole

The primary value of 2-Hydrazino-1-isobutyl-1H-benzimidazole in medicinal chemistry is as a scaffold for generating hydrazone libraries. While direct comparative reaction yield data between the isobutyl derivative and simpler 2-hydrazinobenzimidazoles is not available, the isobutyl group confers a critical advantage: enhanced lipophilicity. This structural feature systematically shifts the physicochemical properties of the resulting hydrazone library (e.g., increased cLogP) compared to libraries derived from 2-hydrazino-1H-benzimidazole (CAS 15108-18-6) . This allows for exploration of a distinct region of chemical space, which is crucial for optimizing drug-like properties such as membrane permeability and for establishing structure-activity relationships (SAR) that are not accessible with the parent scaffold .

Organic Synthesis Hydrazone Scaffold Drug Discovery

Antimicrobial Potential of Derived Hydrazones: Comparative Docking against Standard Agents

The antimicrobial potential of compounds derived from the 2-hydrazinobenzimidazole scaffold is well-established. A recent study synthesized hydrazones from 2-hydrazinobenzimidazole and evaluated their activity. While 2-Hydrazino-1-isobutyl-1H-benzimidazole itself was not tested, the study provides a strong class-level inference for its utility. The most active hydrazones (compounds 3c and 3o) demonstrated binding energies against bacterial and fungal targets comparable to known antimicrobials. Specifically, they bound to the 2NXW protein target (bacterial) with energies of -5.96 and -5.72 kcal/mol, which is comparable to the binding energy of gentamicin [1][2]. Similarly, against the fungal target 1EA1, their binding energies were -5.97 and -6.0 kcal/mol, similar to nystatin [1][2].

Antimicrobial Hydrazone Molecular Docking Drug Design

Anticancer Potential of Hydrazone Derivatives: Comparative Cytotoxicity Against Reference Drugs

The 2-hydrazinobenzimidazole scaffold is a prolific source of anticancer leads. A 2026 study on benzimidazole-hydrazone derivatives found that several compounds, particularly 6f and 6h-j, exhibited potent cytotoxicity against MCF-7 breast cancer cells with IC50 values as low as 4.82-10.23 µM, surpassing the activity of the reference drugs sorafenib and doxorubicin [1]. Another study reported that a specific derivative, compound 3, had an IC50 of 3.241 µM, which was more active than doxorubicin (IC50 = 17.12 µM) [2]. While these specific activities are for hydrazone derivatives, they underscore the value of the parent 2-hydrazino-1-isobutyl-1H-benzimidazole as an essential building block for accessing this potent and therapeutically relevant chemical space.

Anticancer Hydrazone Cytotoxicity Kinase Inhibition

Optimal Application Scenarios for 2-Hydrazino-1-isobutyl-1H-benzimidazole Based on Quantitative Evidence


As a Selective Chemical Probe for 11β-HSD1 in Rodent Metabolic Disease Models

Procure 2-Hydrazino-1-isobutyl-1H-benzimidazole for use as a potent (EC50 = 2 nM) and highly selective (>50,000-fold over 11β-HSD2) inhibitor of mouse 11β-hydroxysteroid dehydrogenase type 1 [1]. This compound is uniquely suited for in vitro and ex vivo studies in rodent models aimed at elucidating the role of local glucocorticoid activation in metabolic syndrome, obesity, and type 2 diabetes. Its reduced potency on human 11β-HSD1 (EC50 = 158 nM) must be considered when extrapolating findings to human biology [1].

As a Lipophilic Scaffold for Generating Diverse Hydrazone Libraries for Drug Discovery

Leverage 2-Hydrazino-1-isobutyl-1H-benzimidazole as a key intermediate in parallel synthesis or combinatorial chemistry campaigns . The N-1 isobutyl group imparts enhanced lipophilicity compared to simpler 2-hydrazinobenzimidazole analogs, enabling the systematic generation of hydrazone libraries that explore a more hydrophobic chemical space . This is a strategic choice for medicinal chemistry programs aiming to optimize membrane permeability, improve oral bioavailability, or target hydrophobic binding pockets in proteins.

As a Precursor for Novel Antimicrobial and Anticancer Hydrazones

Incorporate 2-Hydrazino-1-isobutyl-1H-benzimidazole into research programs focused on developing new antimicrobial or anticancer agents. The compound serves as the direct precursor to a class of hydrazones with demonstrated, potent biological activities [2][3]. Synthesized hydrazones have shown cytotoxicity against cancer cell lines (e.g., MCF-7 IC50 as low as 4.82 µM) [2] and binding energies comparable to standard antimicrobials in docking studies [3]. This establishes the compound as a critical building block for hit-to-lead optimization in these therapeutic areas.

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